

Reproducibility of Published Findings on 9-ODA's Effects: A Comparative Guide

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Compound of Interest

Compound Name: 9-Oxo-2-decenoic acid, (2E)-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the biological effects of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) and its isomers. While direct replication studies are not abundant in the current literature, this document synthesizes data from multiple independent studies to assess the reproducibility of key findings.

Metabolic Effects: PPAR α Agonism

A significant body of research has focused on the role of 9-ODA and its isomers as agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a key regulator of lipid metabolism. The findings in this area appear to be reproducible across different studies.

Table 1: Comparison of Studies on 9-ODA's PPAR α Agonist Activity

| Study | 9-ODA Isomer | Source | Key Findings | Quantitative Data |
|--|---|--------|---|---|
| Kim et al. (2011) [1][2] | 9-oxo-10(E),12(E)-octadecadienoic acid | Tomato | Potent PPAR α agonist; decreases triglyceride accumulation in mouse primary hepatocytes.[1][2] | Activates PPAR α at 10-20 μ M[3] |
| Takahashi et al. (2011) (as cited in[4]) | 9-Oxo-(10E,12E)-ODA and 13-Oxo-ODA isomers | Tomato | Both isomers act as PPAR α agonists and are stable under heat and acidic conditions.[4] | Not specified in abstract |
| Moya-Camarena et al. (1999) (as cited in[3]) | Conjugated linoleic acid (precursor to 9-oxo-ODA) | N/A | Potent naturally occurring ligand and activator of PPAR α . [3] | Not specified in abstract |

Experimental Protocols:

- PPAR α Luciferase Reporter Assay: To identify active compounds, fractions of tomato extracts were screened for their ability to activate PPAR α using a luciferase reporter assay. [1][2]
- LC/MS and NMR Analyses: The chemical structure of the active compound was determined to be 9-oxo-10(E),12(E)-octadecadienoic acid using Liquid Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance.[1][2]
- Gene Expression Analysis: The effect of the active fraction on the mRNA expression levels of PPAR α target genes involved in fatty acid oxidation and O₂ consumption was measured in mouse primary hepatocytes.[1][2]

- Triglyceride Accumulation Assay: The inhibitory effect of the active fraction on cellular triglyceride accumulation was assessed in hepatocytes.[1][2]

Signaling Pathway:



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Figure 1: 9-ODA activates PPAR α , leading to increased fatty acid oxidation.

Pheromonal Effects in Honeybees

9-ODA is a well-established major component of the honeybee queen mandibular pheromone (QMP), acting as both a sex pheromone and a social pheromone.[5][6] The biological responses to 9-ODA in honeybees have been consistently observed.

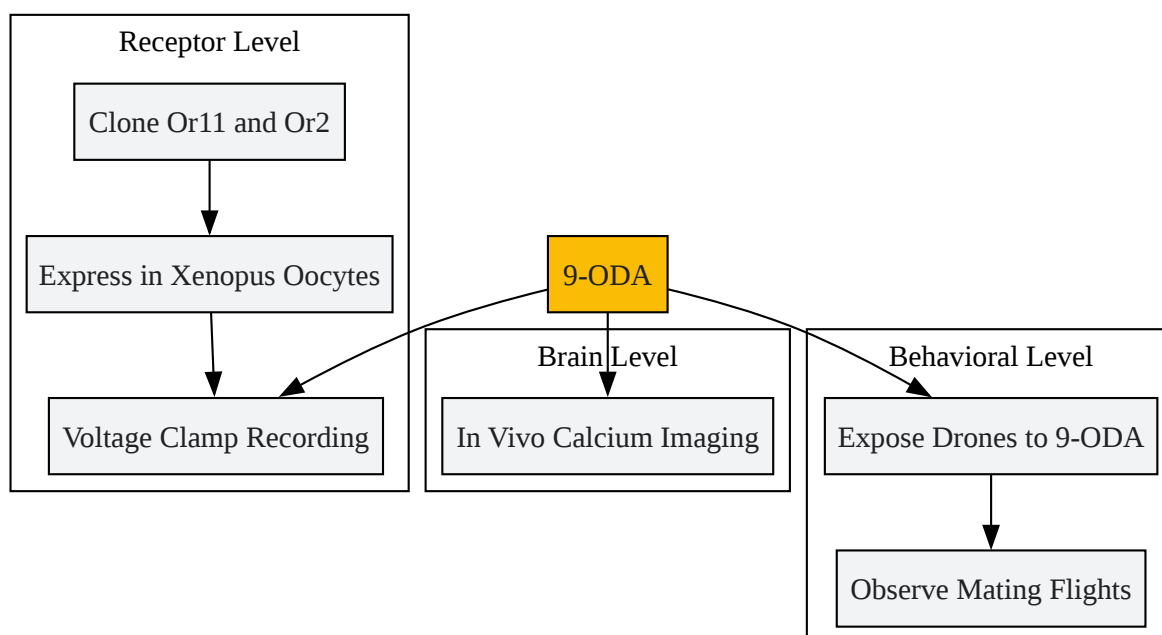
Table 2: Comparison of Studies on 9-ODA's Pheromonal Effects in Honeybees

| Study | Species | Effect | Key Findings | Quantitative Data |
|----------------------------------|--|--------------------------|--|--|
| Wanner et al. (2007)[6][7] | Apis mellifera | Sex Pheromone | 9-ODA is the main component of the queen substance that attracts drones. AmOr11 co-expressed with AmOr2 is a specific receptor for 9-ODA.[6][7] | EC50 of 280 ± 31 nM for AmOr11 + AmOr2 receptor response to 9-ODA[6] |
| Villar & Grozinger (2017) [5][8] | Apis mellifera | Primer Effects on Drones | Exposure to 9-ODA increased vitellogenin expression and delayed the initiation of mating flights in drones.[5][8] | Not specified in abstract |
| Le Conte et al. (2024)[9] | Apis mellifera, A. cerana, A. dorsata, A. florea | Receptor Response | Orthologs of AmelOR11 in all four species showed strong and significant responses to 9-ODA, with reproducible differences in response amplitudes.[9] | Significant differences in response amplitudes observed between species at 30 μ g and 100 μ g doses[9] |

Experimental Protocols:

- **Receptor Functional Analysis:** The specificity of odorant receptors (e.g., AmOr11) was tested by co-expressing them with a co-receptor (e.g., AmOr2) in *Xenopus* oocytes and measuring the response to 9-ODA and other compounds using two-electrode voltage clamp recording. [6]
- **In Vivo Calcium Imaging:** Odor-evoked responses in the antennal lobe of drones were recorded using in vivo calcium imaging to confirm the activation of specific glomeruli (e.g., MG2) by 9-ODA.[9]
- **Gene Expression Analysis (qPCR):** The effect of 9-ODA exposure on the expression levels of genes like vitellogenin was quantified using quantitative polymerase chain reaction (qPCR). [5][8]
- **Behavioral Assays:** The impact of 9-ODA on drone behavior, such as the age at first mating flight and the number of flights, was observed and recorded.[5][8]

Experimental Workflow:



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Figure 2: Experimental workflow for studying 9-ODA effects in honeybees.

Cytotoxic Effects on Cancer Cells

A study has reported the pro-apoptotic effects of a 9-ODA isomer on human ovarian cancer cells. While this is a single study, it provides a basis for future reproducibility investigations.

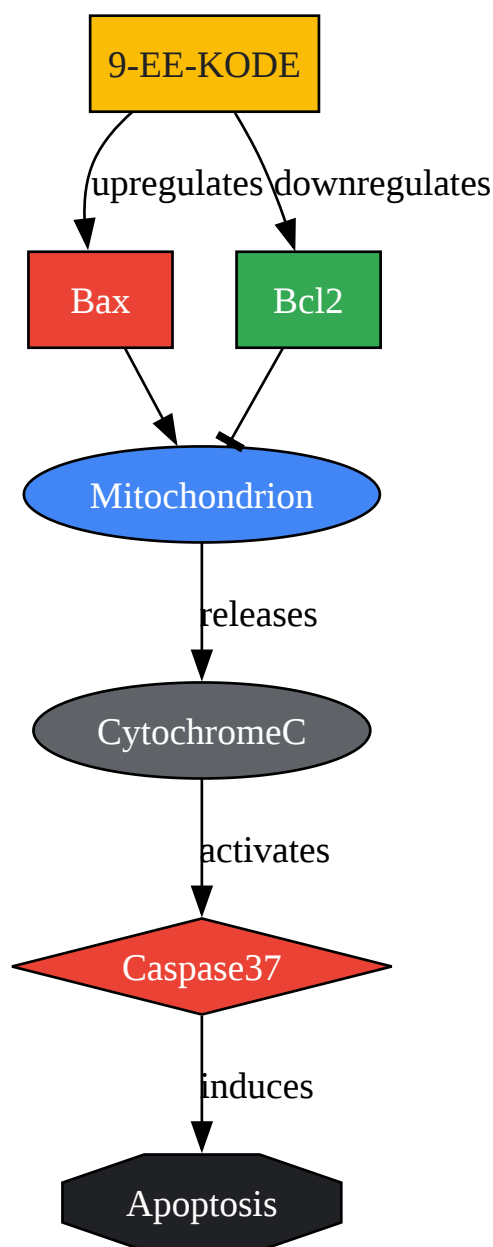
Table 3: Study on the Cytotoxic Effects of a 9-ODA Isomer

| Study | 9-ODA Isomer | Cell Line | Key Findings |
|--|--|----------------------------------|---|
| Matsuyama et al. (2015) [10] | 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Human ovarian cancer (HRA) cells | Induced apoptosis via the mitochondrial regulation pathway, evidenced by DNA fragmentation, caspase-3/7 activation, and changes in Bcl-2 and Bax levels. [10] |

Experimental Protocols:

- **Cell Viability and Apoptosis Assays:** The study likely employed assays to measure DNA fragmentation (e.g., TUNEL assay), phosphatidylserine exposure (e.g., Annexin V staining), and caspase activity to confirm apoptosis.[\[10\]](#)
- **Mitochondrial Membrane Potential Measurement:** The dissipation of mitochondrial membrane potential was likely measured using a fluorescent probe.[\[10\]](#)
- **Western Blotting:** The expression levels of apoptosis-related proteins such as Bcl-2 and Bax, and the release of cytochrome c were likely analyzed by Western blotting.[\[10\]](#)

Signaling Pathway:



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Figure 3: Proposed mitochondrial pathway for 9-EE-KODE-induced apoptosis.

Conclusion

The published findings on the effects of 9-ODA demonstrate a degree of reproducibility, particularly concerning its role as a PPAR α agonist and a honeybee pheromone. Multiple independent research groups have reported similar outcomes in these areas, strengthening the validity of the initial findings. The cytotoxic effects of a 9-ODA isomer on cancer cells represent

a promising area for further investigation and replication to establish the robustness of this effect. This guide highlights the importance of continued research and independent verification to solidify our understanding of the multifaceted biological activities of 9-ODA.

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